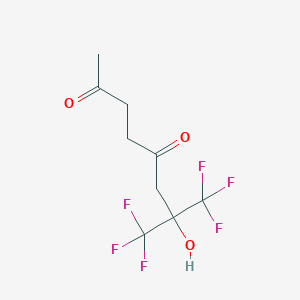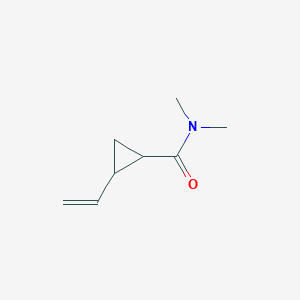
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide, also known as VDC, is a cyclic amide with a vinyl group attached to the cyclopropane ring. It has been synthesized and studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols.
Effets Biochimiques Et Physiologiques
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide in lab experiments is its ease of synthesis. However, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is relatively unstable and can decompose over time, limiting its shelf life.
Orientations Futures
There are several potential future directions for the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide. One direction is the synthesis of new derivatives of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide with improved stability and activity. Another direction is the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a potential treatment for bacterial and fungal infections. Additionally, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide could be studied as a potential anticancer agent.
Méthodes De Synthèse
The synthesis of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide involves the reaction of N,N-dimethylcyclopropanecarboxamide with vinyl magnesium bromide. The reaction yields 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a colorless liquid with a boiling point of 80-82°C.
Applications De Recherche Scientifique
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of new drugs, as a precursor for the synthesis of new materials, and as a ligand for metal catalysts.
Propriétés
Numéro CAS |
111002-02-9 |
|---|---|
Nom du produit |
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-ethenyl-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-4-6-5-7(6)8(10)9(2)3/h4,6-7H,1,5H2,2-3H3 |
Clé InChI |
RTPFVWHRWXHOIA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC1C=C |
SMILES canonique |
CN(C)C(=O)C1CC1C=C |
Synonymes |
Cyclopropanecarboxamide, 2-ethenyl-N,N-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)
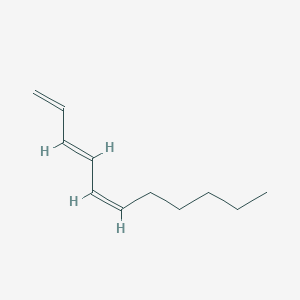
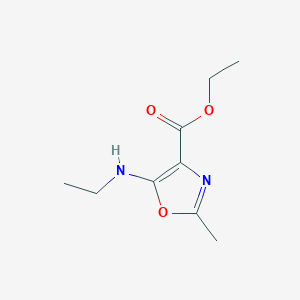
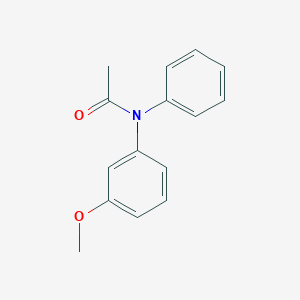
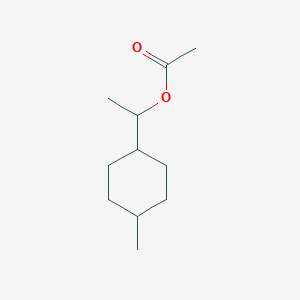
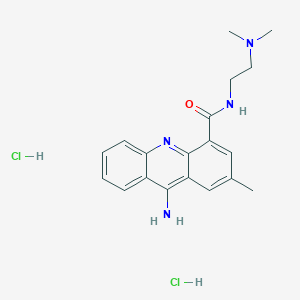
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)



![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

